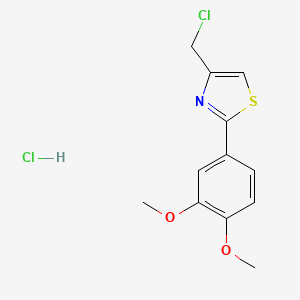

4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole hydrochloride

Description

4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole hydrochloride (CAS: 182424-34-6) is a thiazole derivative characterized by a chloromethyl group at the 4-position and a 3,4-dimethoxyphenyl substituent at the 2-position of the heterocyclic ring. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Thiazole derivatives are widely recognized for their biological relevance, particularly in antimicrobial and antioxidant activities, as demonstrated in studies on structurally related analogs .

Properties

IUPAC Name |

4-(chloromethyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2S.ClH/c1-15-10-4-3-8(5-11(10)16-2)12-14-9(6-13)7-17-12;/h3-5,7H,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVPWOZFKMIFNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=CS2)CCl)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831012 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole hydrochloride typically involves the reaction of 3,4-dimethoxyphenyl isothiocyanate with a suitable chloromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiazole ring. The reaction mixture is then purified through recrystallization to obtain the final product in its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the compound. The final product is typically subjected to rigorous quality control measures, including spectroscopic analysis and chromatography, to confirm its chemical structure and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiazole ring.

Electrophilic Aromatic Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted thiazoles with various functional groups replacing the chlorine atom.

Oxidation: Products include sulfoxides or sulfones, depending on the extent of oxidation.

Reduction: Products include reduced thiazole derivatives with altered sulfur oxidation states.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of this compound is in the field of pharmaceuticals, particularly as a precursor for developing new therapeutic agents. The thiazole ring is known for its biological activity, making it a valuable scaffold in drug design.

- Antitumor Activity : Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to 4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole have been studied for their ability to inhibit cancer cell proliferation .

- Antimicrobial Properties : Thiazoles are recognized for their antimicrobial effects. Studies have shown that derivatives can effectively combat various bacterial strains, suggesting potential use in developing new antibiotics .

Material Science

In material science, thiazole compounds are explored for their utility in creating functional materials.

- Conductive Polymers : Research has indicated that incorporating thiazole derivatives into polymer matrices can enhance electrical conductivity. This property is crucial for applications in organic electronics and sensors .

- Photovoltaic Applications : Thiazole-based materials have been investigated for use in organic solar cells due to their favorable electronic properties and light absorption capabilities .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that a derivative of 4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole exhibited potent antitumor activity against breast cancer cell lines. The compound was found to induce apoptosis through the activation of specific signaling pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound inhibited bacterial growth significantly at low concentrations, highlighting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole hydrochloride involves its ability to interact with biological molecules through covalent bonding. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dimethoxyphenyl group enhances the compound’s ability to interact with aromatic amino acids in proteins, further influencing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural features, physical properties, and commercial availability of 4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole hydrochloride with analogous compounds:

Key Observations:

- Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, enhancing resonance stabilization compared to phenyl or alkyl substituents . This may increase binding affinity in biological systems, as seen in antimicrobial assays .

- Physical Properties : Melting points vary significantly; for example, the phenyl-substituted analog (49–50°C) has a lower melting point than the 4-chloromethylphenyl derivative (67–69°C), likely due to differences in crystal packing and intermolecular interactions .

- Commercial Availability : The target compound is discontinued, while analogs like the 2,4-dimethoxyphenyl variant remain available at a premium price, reflecting demand for specific substitution patterns .

Research Findings and Trends

- Structure-Activity Relationships (SAR) : Electron-rich aromatic substituents (e.g., methoxy groups) correlate with improved bioactivity in thiazoles, as seen in antioxidant and antimicrobial assays .

Biological Activity

4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole hydrochloride (CAS No. 1052537-37-7) is a synthetic compound belonging to the thiazole class, which has garnered attention for its potential biological activities. The compound's structure includes a thiazole ring, which is often associated with various pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects.

- Molecular Formula : C12H13Cl2NO2S

- Molecular Weight : 306.21 g/mol

- CAS Number : 1052537-37-7

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study conducted by Upare et al. (2019) demonstrated that certain thiazole compounds showed potent activity against Mycobacterium tuberculosis (Mtb), with Minimum Inhibitory Concentrations (MICs) ranging from 0.045 µg/mL to 0.25 µg/mL for various derivatives .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound 4a | 0.045 | Mtb H37Ra |

| Compound 3a | 0.25 | Mtb H37Rv |

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored in various studies. A recent investigation highlighted that compounds with similar structures to this compound exhibited cytotoxic effects against several cancer cell lines, including breast adenocarcinoma and melanoma cell lines. For instance, compounds derived from thiazoles demonstrated IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells, indicating strong anticancer activity .

Anti-inflammatory Activity

Thiazole derivatives are also noted for their anti-inflammatory properties. In vitro studies have shown that certain thiazoles can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic role in inflammatory diseases .

Case Studies

- Antitubercular Activity : Villemagne et al. (2020) synthesized new oxadiazole compounds that were effective against EthR inhibitors in tuberculosis treatment; these findings may correlate with the activity of thiazole derivatives like the one .

- Cytotoxicity in Cancer Models : Research conducted on various thiazole derivatives revealed their ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and p53 pathway modulation .

Q & A

Q. What are the optimal synthetic routes for 4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole hydrochloride, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via Hantzsch thiazole condensation. A general approach involves reacting a substituted acetophenone derivative (e.g., 3,4-dimethoxyphenylacetone) with a thioamide or thiourea in the presence of a halogenating agent (e.g., phosphorus oxychloride) to form the thiazole core . Key steps include:

- Reaction Conditions : Reflux in ethanol or DMSO with catalytic acetic acid (60–80°C, 4–18 hours) .

- Purification : Crystallization using water-ethanol mixtures (yield ~65%) or column chromatography for higher purity.

- Monitoring : Thin-layer chromatography (TLC) with UV visualization to track reaction progress .

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., chloromethyl at C4, dimethoxyphenyl at C2). Aromatic protons in the dimethoxyphenyl group typically appear as doublets at δ 6.8–7.2 ppm .

- Infrared (IR) Spectroscopy : Peaks at ~680 cm⁻¹ (C-Cl stretch) and ~1250 cm⁻¹ (C-O-C stretch from methoxy groups) confirm functional groups .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., expected [M+H]⁺ at m/z 316.04 for C₁₂H₁₃Cl₂NO₂S) .

Q. How should researchers design experiments to assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Experimental Design :

Temperature : Store samples at 4°C, 25°C, and 40°C for 1–4 weeks.

Light Exposure : Compare stability in amber glass bottles (light-protected) vs. clear glass .

Humidity : Expose to 60% and 90% relative humidity.

- Analysis : Use HPLC to quantify degradation products (e.g., hydrolysis of chloromethyl group) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions?

- Methodological Answer :

- Step 1 : Re-run NMR/IR under standardized conditions (dry solvent, controlled temperature) to rule out experimental artifacts .

- Step 2 : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with observed data .

- Step 3 : If inconsistencies persist, consider tautomerism or solvent effects (e.g., DMSO vs. CDCl₃) .

Q. What computational strategies can optimize the synthesis pathway for scalability?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian 16) to model transition states and identify rate-limiting steps .

- Solvent Optimization : Conduct COSMO-RS simulations to predict solvent effects on reaction yield (e.g., ethanol vs. DMSO) .

- Machine Learning : Train models on existing thiazole synthesis data to predict optimal molar ratios and catalysts .

Q. What mechanistic insights explain the regioselectivity of the thiazole ring formation?

- Methodological Answer :

- Kinetic Studies : Vary reactant stoichiometry (e.g., thiourea vs. 3,4-dimethoxyphenylacetone) to determine if the mechanism is nucleophilic or electrophilic .

- Isotopic Labeling : Use ¹³C-labeled acetophenone to track carbon incorporation into the thiazole ring via NMR .

- Computational Modeling : Identify electron-deficient regions in intermediates using electrostatic potential maps (e.g., Multiwfn software) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.